molecular formula C16H19NO B2457854 2-(3-(Benzyloxy)phenyl)propan-2-amine CAS No. 1196733-68-2

2-(3-(Benzyloxy)phenyl)propan-2-amine

Cat. No.: B2457854
CAS No.: 1196733-68-2
M. Wt: 241.334
InChI Key: AEBUCFMCHATFKA-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)propan-2-amine is an organic compound with the molecular formula C16H19NO It is a derivative of phenethylamine, featuring a benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-(benzyloxy)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in various amines or alcohols.

    Substitution: Yields compounds with different functional groups replacing the benzyloxy group.

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Benzyloxy)phenyl)propan-2-amine
  • 2-(3-(Methoxy)phenyl)propan-2-amine
  • 2-(3-(Ethoxy)phenyl)propan-2-amine

Uniqueness

2-(3-(Benzyloxy)phenyl)propan-2-amine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBUCFMCHATFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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